molecular formula C16H29NO4 B14043834 Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B14043834
M. Wt: 299.41 g/mol
InChI Key: XMZYMZLRSVZFGW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a hydroxyethyl side chain, and a spiro-fused oxazolidine ring. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C16H29NO4/c1-15(2,3)21-14(19)17-8-6-16(7-9-17)12-13(4-10-18)5-11-20-16/h13,18H,4-12H2,1-3H3

InChI Key

XMZYMZLRSVZFGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic lactone under basic conditions to form the spirocyclic amine intermediate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl side chain can be oxidized to form a carbonyl group.

    Reduction: The oxazolidine ring can be reduced to form a more saturated ring system.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl side chain can yield a ketone or aldehyde, while reduction of the oxazolidine ring can produce a more saturated spirocyclic amine.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and stability.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyethyl side chain and tert-butyl ester group can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds, such as:

    Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Similar spirocyclic structure but lacks the hydroxyethyl side chain.

    Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxo group instead of a hydroxyethyl side chain.

    Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Features a benzyl group instead of a hydroxyethyl side chain.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

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